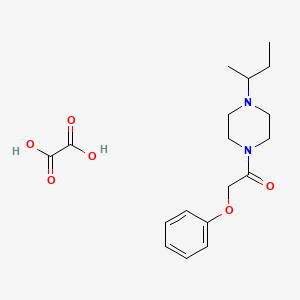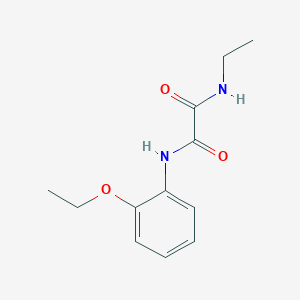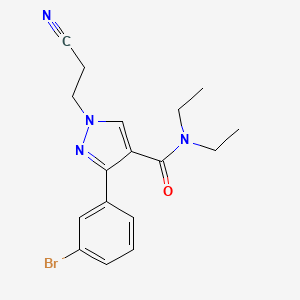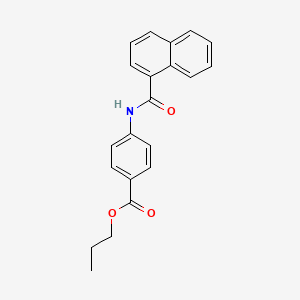
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate, also known as BPP-5a, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5a belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the expression of neurotrophic factors, such as BDNF, which play a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anxiolytic and anticonvulsant activities. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has also been shown to increase the levels of dopamine in the brain, which may contribute to its antidepressant activity. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to increase the expression of BDNF, which may contribute to its neuroprotective and cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its high potency and selectivity. 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to exhibit its effects at low concentrations, which makes it a useful tool for studying the role of various neurotransmitters and neurotrophic factors in the brain. Additionally, 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate. One area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate as a cognitive enhancer and a neuroprotective agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate and to identify potential drug targets for its therapeutic applications.
Métodos De Síntesis
The synthesis of 1-sec-butyl-4-(phenoxyacetyl)piperazine oxalate involves the reaction between 1-sec-butyl-4-(phenoxyacetyl)piperazine and oxalic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-20-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPODUKRCXTMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butan-2-ylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)


![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)


![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)